2-(2-Phenylcyclopropyl)ethan-1-ol
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Overview
Description
2-(2-Phenylcyclopropyl)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclopropyl ring substituted with a phenyl group and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylcyclopropyl)ethan-1-ol can be achieved through several methods. One common approach involves the cyclopropanation of styrene derivatives followed by reduction. For instance, the Corey-Chaykovsky cyclopropanation reaction can be employed to introduce the cyclopropyl ring . The subsequent reduction of the resulting cyclopropyl ketone with reagents such as sodium borohydride yields the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound typically involve catalytic hydrogenation processes. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2-Phenylcyclopropyl)ethanone or 2-(2-Phenylcyclopropyl)ethanoic acid.
Reduction: Formation of 2-(2-Phenylcyclopropyl)ethane.
Substitution: Formation of 2-(2-Phenylcyclopropyl)ethyl halides.
Scientific Research Applications
2-(2-Phenylcyclopropyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Phenylcyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(2-Phenylcyclopropyl)ethan-1-one: A ketone analog with similar structural features.
1-(2-Phenylcyclopropyl)ethan-1-amine: An amine analog with potential biological activity.
Uniqueness
The presence of the hydroxyl group allows for a wider range of chemical modifications and interactions, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
2-(2-phenylcyclopropyl)ethanol |
InChI |
InChI=1S/C11H14O/c12-7-6-10-8-11(10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |
InChI Key |
IVRVDDJTISEWSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C2=CC=CC=C2)CCO |
Origin of Product |
United States |
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